![molecular formula C13H11BrO3S B2527033 Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate CAS No. 866009-00-9](/img/structure/B2527033.png)
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate
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Overview
Description
“Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” is a chemical compound with the molecular formula C13H11BrO3S. It has a molecular weight of 327.19 .
Molecular Structure Analysis
The molecular structure of “Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” is represented by the formula C13H11BrO3S . The average mass is 327.194 Da and the monoisotopic mass is 325.961212 Da .Physical And Chemical Properties Analysis
“Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate” has a density of 1.5±0.1 g/cm3 and a boiling point of 429.6±35.0 °C at 760 mmHg . The melting point was not available .Scientific Research Applications
Anti-Inflammatory Activity
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate demonstrates potent anti-inflammatory effects. In an attempt to develop new anti-inflammatory agents, researchers synthesized this cinnamic acid-amino acid hybrid molecule. The compound exhibited high cyclooxygenase inhibitory activity (IC50 = 6 µM), making it a potential lead for designing and developing COX inhibitors .
Neuroprotective Properties
Cinnamic acids are natural compounds with diverse biological activities. Among these, neuroprotective properties stand out. Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate, being a cinnamic acid derivative, may offer neuroprotection against apoptosis, synaptic dysfunction, and memory impairment. Its potential application in neuroinflammatory pathologies, such as Alzheimer’s disease, warrants further investigation .
Blood-Brain Barrier Penetration
The compound’s ability to penetrate the blood-brain barrier (BBB) is crucial for central nervous system drug delivery. Researchers have calculated its BBB-penetrating potency, which contributes to its potential therapeutic applications .
Lead Compound for Hybrid Synthesis
Comparing Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate with its cinnamic acid precursor (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acrylic acid), the hybrid compound showed improved biological activities. Researchers suggest that it can serve as a lead for synthesizing more effective hybrids with enhanced properties .
Medicinal Chemistry
Natural products like cinnamic acids play a vital role in medicinal chemistry. Researchers explore their potential to design novel compounds with significant biological properties. Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate’s unique structure makes it an intriguing candidate for further drug development .
COX-2 Inhibition
Given its favorable pharmacokinetic properties and COX-2 inhibitory activity, this compound could be valuable in managing inflammation-related conditions. COX-2 inhibitors are essential for various therapeutic applications, including pain management and anti-inflammatory treatments .
Safety and Hazards
The safety data sheet for a similar compound, “1-Bromobenzyl methyl ether”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
methyl 3-[(4-bromophenyl)methoxy]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO3S/c1-16-13(15)12-11(6-7-18-12)17-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVLEQISRSHGLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(4-bromobenzyl)oxy]-2-thiophenecarboxylate |
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